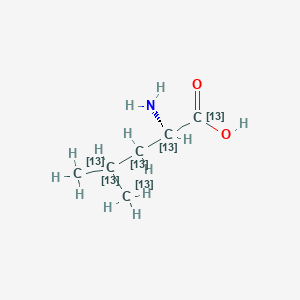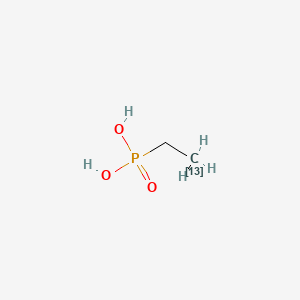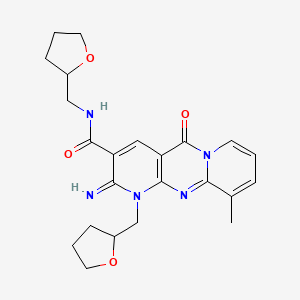
L-Leucine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine-13C6: is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid. The “13C6” label indicates that all six carbon atoms in the leucine molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and protein quantification.
准备方法
Synthetic Routes and Reaction Conditions: L-Leucine-13C6 is typically synthesized through chemical synthesis methods that incorporate carbon-13 into the leucine molecule. One common approach involves the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually lyophilized to ensure stability and ease of storage.
化学反应分析
Types of Reactions: L-Leucine-13C6 can undergo various chemical reactions, including:
Oxidation: Conversion to keto acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but often involve nucleophiles or electrophiles.
Major Products:
Oxidation: Keto acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted leucine derivatives.
科学研究应用
Chemistry: L-Leucine-13C6 is used in stable isotope labeling for mass spectrometry, enabling precise quantification of proteins and metabolites.
Biology: In biological research, it is used to study metabolic pathways and protein synthesis. The labeled leucine allows for tracking and quantification of protein turnover and metabolic flux.
Medicine: this compound is employed in clinical research to investigate metabolic disorders and muscle wasting diseases. It helps in understanding the role of leucine in muscle protein synthesis and degradation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It aids in the study of drug metabolism and pharmacokinetics.
作用机制
L-Leucine-13C6 exerts its effects by being incorporated into proteins during synthesis. The labeled carbon atoms allow for tracking and quantification of the leucine molecule within biological systems. The primary molecular targets include enzymes involved in protein synthesis and degradation pathways. The labeled leucine is metabolized similarly to the natural leucine, providing insights into metabolic processes and protein dynamics.
相似化合物的比较
L-Valine-13C5: Another labeled branched-chain amino acid used in similar research applications.
L-Isoleucine-13C6: A labeled isomer of leucine with similar applications in metabolic studies.
L-Lysine-13C6,15N2: A labeled amino acid used in protein quantification and metabolic research.
Uniqueness: L-Leucine-13C6 is unique due to its specific labeling of all six carbon atoms, making it highly useful for detailed metabolic studies. Its role as an essential amino acid also makes it crucial for studying protein synthesis and muscle metabolism.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
137.13 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
ROHFNLRQFUQHCH-IQUPZBQQSA-N |
手性 SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)

![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)

![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)


![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)

